REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([N:18](C)[C:19](=O)C(F)(F)F)=[C:14]([N+:26]([O-:28])=[O:27])[CH:13]=2)[CH:8]=[CH:7][N:6]=1)#[N:4]>C(O)C.O>[CH3:19][NH:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([C:3]#[N:4])[CH:10]=2)=[CH:13][C:14]=1[N+:26]([O-:28])=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Bright orange crystals were collected
|
Type
|
WASH
|
Details
|
washed (H2O)
|
Type
|
CUSTOM
|
Details
|
air-dried 311.1 mg (94%)
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |